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molecular formula C16H17ClO B8467487 4-Chlorobutoxy-phenylbenzene

4-Chlorobutoxy-phenylbenzene

Cat. No. B8467487
M. Wt: 260.76 g/mol
InChI Key: JIVSOJYQERXMAB-UHFFFAOYSA-N
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Patent
US05192786

Procedure details

To a suspension of sodium hydride (60%, 4.7 g, 117 mmol) in dimethylformamide (400 mL) was added 4-phenylphenol (10 g, 60 mmol) portionwise. The mixture was stirred at room temperature for 2 hours, then 1-bromo-4-chlorobutane (13 mL, 117 mmol) was added, and the mixture allowed to stir at room temperature overnight. The reaction was quenched with methanol (30 mL) and filtered through Celite®. The filtrate was taken up in ether (500 mL), washed thrice with water (250 mL) and dried over sodium sulfate. The solution was concentrated to give 12.2 g (78%) of 4-chlorobutoxy-phenylbenzene as an amber oil. 1H NMR (CDCl3): δ7.61-6.88(m.9H), 4.01(t,2H), 3.62(t.2H), 2.01(m,1H).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([C:9]2[CH:14]=[CH:13][C:12](O)=[CH:11][CH:10]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[CH2:17][CH2:18][CH2:19][CH2:20][Cl:21].CN(C)C=[O:25]>>[Cl:21][CH2:20][CH2:19][CH2:18][CH2:17][O:25][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)O
Step Three
Name
Quantity
13 mL
Type
reactant
Smiles
BrCCCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with methanol (30 mL)
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
washed thrice with water (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCCCOC1=C(C=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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